molecular formula C24H24FN3O2 B11048061 8-fluoro-4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

8-fluoro-4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11048061
M. Wt: 405.5 g/mol
InChI Key: IAJQUYWGFYECQJ-UHFFFAOYSA-N
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Description

8-fluoro-4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a fluorine atom, a dimethyl group, and a phenylpiperazine moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the quinoline core, introduction of the fluorine atom, and attachment of the phenylpiperazine moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

8-fluoro-4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce various reduced quinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-fluoro-4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

What sets 8-fluoro-4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom, for example, can enhance the compound’s stability and bioavailability, while the phenylpiperazine moiety may contribute to its binding affinity for certain biological targets .

Properties

Molecular Formula

C24H24FN3O2

Molecular Weight

405.5 g/mol

IUPAC Name

6-fluoro-11,11-dimethyl-9-[(4-phenylpiperazin-1-yl)methyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C24H24FN3O2/c1-24(2)14-16(15-26-8-10-27(11-9-26)18-6-4-3-5-7-18)19-12-17(25)13-20-21(19)28(24)23(30)22(20)29/h3-7,12-14H,8-11,15H2,1-2H3

InChI Key

IAJQUYWGFYECQJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC(=C2)F)CN4CCN(CC4)C5=CC=CC=C5)C

Origin of Product

United States

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